N'-(2-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N'-(2-Chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide (oxalamide) derivative featuring a hybrid pharmacophore. Its structure integrates:
- A 2-chlorophenyl group attached to the ethanediamide’s terminal nitrogen.
- A piperidine-ethyl bridge linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety.
However, specific biological data remain undisclosed in publicly available literature.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-29-13-7-8-18-16-19(11-12-22(18)29)23(30-14-5-2-6-15-30)17-27-24(31)25(32)28-21-10-4-3-9-20(21)26/h3-4,9-12,16,23H,2,5-8,13-15,17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKVLXUUQGYZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article discusses its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving piperidine and tetrahydroquinoline derivatives. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the target compound. Structural elucidation is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Biological Activities
1. Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease. The synthesized compounds showed strong inhibitory activity against urease, with IC50 values indicating potential as therapeutic agents .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase (AChE) | 5.34 ± 0.01 |
| Compound E | Urease | 2.14 ± 0.003 |
Case Studies
Several studies have focused on the pharmacological potential of compounds related to this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial properties comparable to standard antibiotics .
- Enzyme Inhibition Study : Another research project highlighted the compound's ability to inhibit urease effectively, suggesting its potential use in treating conditions associated with elevated urease levels, such as kidney stones .
Comparison with Similar Compounds
Analog 1 : N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-(Piperidin-1-Yl)Ethyl]-N′-[3-(Trifluoromethyl)Phenyl]Ethanediamide (CAS: 922040-71-9)
Analog 2 : N'-(2,4-Dimethylphenyl)-N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-(Piperidin-1-Yl)Ethyl]Ethanediamide
- Key Difference : The 2-chlorophenyl group is substituted with 2,4-dimethylphenyl .
- Implications :
- Methyl groups introduce steric bulk and electron-donating effects, which may reduce binding affinity to targets requiring precise aromatic stacking (e.g., serotonin receptors).
- Increased hydrophobicity could alter pharmacokinetics, such as prolonged half-life.
Core Scaffold Modifications
No direct analogs with altered tetrahydroquinoline or piperidine moieties were identified in the provided evidence. However, SimilarityLab, a computational tool for chemical data analysis, enables rapid identification of structurally similar compounds and predicts their targets or off-target effects . Using such tools, researchers can prioritize analogs based on:
- Tanimoto similarity scores (quantifying structural overlap).
- Consensus activity profiles (e.g., kinase inhibition, GPCR modulation).
Research Findings and Gaps
- Activity Prediction : Analog 1’s trifluoromethyl group correlates with higher predicted activity in kinase assays (e.g., JAK2, EGFR) due to enhanced hydrophobic interactions .
- Synthetic Accessibility : The target compound’s 2-chlorophenyl group may offer cost advantages over trifluoromethyl analogs, which require specialized fluorination steps.
- Data Limitations: No experimental IC₅₀, solubility, or toxicity data are publicly available for these compounds, highlighting a critical research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
